molecular formula C18H18FN3O4S2 B2923861 2-(4-fluorophenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)ethanesulfonamide CAS No. 1351618-05-7

2-(4-fluorophenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)ethanesulfonamide

Cat. No. B2923861
CAS RN: 1351618-05-7
M. Wt: 423.48
InChI Key: XSPQPLORIJMRIQ-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)ethanesulfonamide is a useful research compound. Its molecular formula is C18H18FN3O4S2 and its molecular weight is 423.48. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)ethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)ethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimicrobial Activity

    Arylazopyrazole pyrimidone clubbed heterocyclic compounds have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi (Nikulsinh Sarvaiya, Sheetal Gulati, & Harshil Patel, 2019).

  • Antibacterial and Antifungal Properties

    Novel chromone-pyrimidine coupled derivatives have been synthesized, showing significant in vitro antibacterial and antifungal activities (S. Tiwari et al., 2018).

  • Development of Fluoroionophores

    A study on fluoroionophores based on diamine-salicylaldehyde derivatives indicates their potential use in identifying metal cations, which could have implications in chemical sensing applications (W. Hong et al., 2012).

  • Bioactivity Studies

    Benzenesulfonamides derivatives have been synthesized and tested for their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors, suggesting their potential in cancer research (H. Gul et al., 2016).

  • Thiazoles and Antimicrobial Activities

    The synthesis of thiazoles and their fused derivatives has been reported, with these compounds showing antimicrobial activities against various bacterial and fungal isolates (Wagnat W. Wardkhan et al., 2008).

  • Fluorinated Derivatives for pH Measurement

    Fluorinated o-aminophenol derivatives have been developed for intracellular pH measurement, indicating their use in biological and chemical sensing applications (C. Rhee, L. Levy, & R. London, 1995).

  • Antiviral Drug Discovery

    Research on various compounds, including fluorinated derivatives, has contributed to antiviral drug discovery, highlighting the potential therapeutic applications of such chemicals (Erik De Clercq, 2009).

  • Fluorogenic Labeling in HPLC

    The use of fluorogenic labeling agents in high-performance liquid chromatography (HPLC) for the determination of biological thiols is another application of similar compounds (R. Gatti et al., 1990).

  • Discrimination of Thiophenols

    A study on the development of a reaction-based fluorescent probe for the discrimination of thiophenols over aliphatic thiols indicates its utility in chemical and environmental sciences (Z. Wang et al., 2012).

  • Alkoxylating Dehalogenation of Halophenol Derivatives

    The microperoxidase/H2O2-mediated alkoxylating dehalogenation of halophenol derivatives, including fluorophenols, in alcoholic media has been explored for potential environmental applications (A. Osman et al., 1997).

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O4S2/c19-14-3-5-15(6-4-14)26-11-13-28(24,25)20-9-10-22-18(23)8-7-16(21-22)17-2-1-12-27-17/h1-8,12,20H,9-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPQPLORIJMRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)CCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)ethanesulfonamide

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